molecular formula C13H18BrNO2 B12725957 Propanamide, 3-bromo-N-(2-methoxyethyl)-N-(3-methylphenyl)- CAS No. 102411-01-8

Propanamide, 3-bromo-N-(2-methoxyethyl)-N-(3-methylphenyl)-

Katalognummer: B12725957
CAS-Nummer: 102411-01-8
Molekulargewicht: 300.19 g/mol
InChI-Schlüssel: MEPCRSXIPWDUQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

o-Propionotoluidide, 3-bromo-N-(2-methoxyethyl)- is a chemical compound with a complex structure that includes a bromine atom, a methoxyethyl group, and a propionotoluidide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of o-Propionotoluidide, 3-bromo-N-(2-methoxyethyl)- typically involves multiple steps, including the introduction of the bromine atom and the methoxyethyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to achieve the required quality standards for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

o-Propionotoluidide, 3-bromo-N-(2-methoxyethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

o-Propionotoluidide, 3-bromo-N-(2-methoxyethyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of o-Propionotoluidide, 3-bromo-N-(2-methoxyethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide: Another brominated compound with similar structural features.

    3-Bromo-N-(2-methoxyethyl)aniline: Shares the methoxyethyl group and bromine atom.

Uniqueness

o-Propionotoluidide, 3-bromo-N-(2-methoxyethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

102411-01-8

Molekularformel

C13H18BrNO2

Molekulargewicht

300.19 g/mol

IUPAC-Name

3-bromo-N-(2-methoxyethyl)-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C13H18BrNO2/c1-11-5-3-4-6-12(11)15(9-10-17-2)13(16)7-8-14/h3-6H,7-10H2,1-2H3

InChI-Schlüssel

MEPCRSXIPWDUQR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N(CCOC)C(=O)CCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.